Propanedioic acid--methanamine (1/1)

Beschreibung

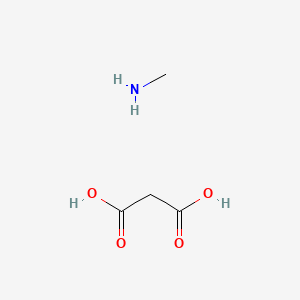

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

630095-23-7 |

|---|---|

Molekularformel |

C4H9NO4 |

Molekulargewicht |

135.12 g/mol |

IUPAC-Name |

methanamine;propanedioic acid |

InChI |

InChI=1S/C3H4O4.CH5N/c4-2(5)1-3(6)7;1-2/h1H2,(H,4,5)(H,6,7);2H2,1H3 |

InChI-Schlüssel |

MYUNTXCQYZGRHY-UHFFFAOYSA-N |

Kanonische SMILES |

CN.C(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Formation Mechanisms

Direct Synthesis Approaches for Propanedioic Acid--Methanamine (1/1) Complexes

The formation of a 1:1 complex between propanedioic acid (malonic acid) and methanamine (methylamine) can be achieved through several direct synthesis methods common in the field of crystal engineering. These techniques focus on bringing the two components together under conditions that favor self-assembly and crystallization into a stable, ordered lattice structure.

Solution-Based Crystallization Techniques

Solution-based crystallization is a prevalent method for preparing co-crystals and salts. This approach involves dissolving stoichiometric amounts of the constituent molecules in a common solvent and allowing the complex to crystallize as the solvent evaporates or the solution cools. ugm.ac.id For the propanedioic acid--methanamine (1/1) complex, this would entail dissolving equimolar quantities of malonic acid and methylamine (B109427) in a suitable solvent. The choice of solvent is critical, as it must dissolve both precursors without reacting with them, and its evaporation rate can influence crystal quality.

In a typical procedure, malonic acid is dissolved in a solvent, and an aqueous or alcoholic solution of methylamine is added. The resulting solution is then subjected to conditions that induce supersaturation and subsequent crystallization. Common techniques include:

Slow Evaporation: The solution is left in an open or partially covered container, allowing the solvent to evaporate slowly over hours or days, leading to the formation of crystals. ugm.ac.id This method was successfully used to form co-crystals of ketoprofen (B1673614) and malonic acid using isopropyl alcohol as a solvent. ugm.ac.id

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below, reducing the solubility of the complex and causing it to crystallize.

Anti-solvent Addition: A second solvent (an "anti-solvent") in which the desired complex is insoluble is slowly added to a solution of the components, inducing precipitation of the crystalline product. nih.gov

Research on the crystallization of rivaroxaban-malonic acid co-crystals demonstrated a method where both components were dissolved in 2,2,2-trifluoroethanol (B45653) at an elevated temperature (70-80 °C), followed by volume reduction and cooling to promote crystallization. mdpi.com The success of forming macromolecule crystals with sodium malonate highlights the utility of malonic acid salts in crystallization processes. hamptonresearch.com

Table 1: Examples of Solution-Based Co-crystallization with Malonic Acid

| Co-former | Solvent(s) | Method | Reference |

|---|---|---|---|

| Rivaroxaban | 2,2,2-Trifluoroethanol | Heating, partial solvent evaporation, seeding, and cooling | mdpi.com |

| Ketoprofen | Isopropyl Alcohol | Slow solvent evaporation | ugm.ac.id |

| Caffeine (B1668208) | --- | Moisture addition (deliquescence) | nih.gov |

Mechanochemical Synthesis Routes

Mechanochemical synthesis, such as grinding or milling, offers a solvent-free or solvent-reduced alternative for producing co-crystals. This method involves the direct mechanical grinding of the solid reactants together. The energy input from grinding can induce solid-state reactions and phase transformations, leading to the formation of the desired complex.

For the propanedioic acid--methanamine system, solid malonic acid would be mixed with a salt of methylamine (e.g., methylammonium (B1206745) chloride) or exposed to methylamine gas while grinding. Variations of this technique include:

Neat Grinding: The two solid components are ground together without the addition of any liquid.

Liquid-Assisted Grinding (LAG): A small, catalytic amount of a liquid is added to the solid mixture before or during grinding. The liquid can facilitate molecular mobility and increase the rate of co-crystal formation. Studies have shown that solvent vapors can act as catalysts to accelerate the formation of caffeine-malonic acid co-crystals. nih.gov

Mechanochemistry is often favored for its efficiency, reduced environmental impact due to minimal solvent use, and its ability to produce polymorphs that may not be accessible through solution-based methods.

Vapor Diffusion and Slow Evaporation Methods

Vapor diffusion is another established technique for growing high-quality crystals. In a typical setup, a solution of one component (e.g., malonic acid) is placed in a sealed container along with a separate, open vial containing a volatile solution of the second component (e.g., methylamine). Over time, the volatile component diffuses into the first solution, gradually increasing its concentration and leading to the crystallization of the complex.

Slow evaporation, as detailed in section 2.1.1, is one of the most straightforward methods. ugm.ac.id The key is to control the rate of solvent removal to allow for the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid. The formation of ketoprofen-malonic acid co-crystals was achieved by allowing a solution in isopropyl alcohol to evaporate from the solution. ugm.ac.id

Precursor Chemistry and Reactivity Profiles

The formation and potential side reactions in the synthesis of propanedioic acid--methanamine (1/1) are governed by the intrinsic reactivity of the two precursors.

Reactivity of Propanedioic Acid (Malonic Acid) Derivatives

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with a structure that imparts significant reactivity. Its chemical behavior is characterized by the two carboxylic acid groups and the active methylene (B1212753) bridge between them.

Acidity and Salt Formation: As a dicarboxylic acid, it readily reacts with bases. With a primary amine like methanamine, it undergoes an acid-base reaction to form a methylammonium malonate salt.

Esterification and Amide Formation: Malonic acid reacts as a typical carboxylic acid to form esters, amides, and acid chlorides. wikipedia.org Malonyl chloride is a useful intermediate for obtaining diesters or diamides. wikipedia.org

Knoevenagel Condensation: A hallmark reaction of malonic acid is the Knoevenagel condensation, where it condenses with aldehydes or ketones. wikipedia.org This reaction is often followed by decarboxylation to yield α,β-unsaturated carboxylic acids. wikipedia.org

Malonic Ester Synthesis: Esters of malonic acid, such as diethyl malonate, are fundamental reagents in organic synthesis. wikipedia.orgmasterorganicchemistry.com The methylene protons alpha to the two carbonyl groups are particularly acidic (pKa ≈ 13) and can be easily removed by a base like sodium ethoxide to form a stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile that can be alkylated with alkyl halides. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com

Decarboxylation: Malonic acid itself, and particularly its substituted derivatives, undergo decarboxylation upon heating, typically above its melting point (135 °C), to lose CO2 and form acetic acid. wikipedia.org

Table 2: Key Reactions of Propanedioic Acid and its Derivatives

| Reaction Type | Reactants | Product(s) | Significance | Reference |

|---|---|---|---|---|

| Condensation | Malonic acid, Urea | Barbituric acid | Synthesis of barbiturates | wikipedia.orgwikipedia.org |

| Knoevenagel Condensation | Malonic acid, Aldehyde/Ketone | α,β-unsaturated carboxylic acid | C-C bond formation | wikipedia.org |

| Malonic Ester Synthesis | Malonic ester, Alkyl halide, Base | Substituted acetic acid | Forms substituted carboxylic acids | wikipedia.orgmasterorganicchemistry.com |

Amination Reactions Involving Methanamine (Methylamine)

Methanamine (methylamine) is the simplest primary amine and a versatile nucleophile and base in organic reactions.

Nucleophilic Substitution: As a good nucleophile, methylamine readily participates in SN2 reactions with alkyl halides. libretexts.orgacs.org This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can be a drawback if mono-alkylation is desired. libretexts.org

Reductive Amination: Methylamine can be used to synthesize secondary amines through reductive amination. libretexts.orgcengage.com.au This one-step process involves reacting an aldehyde or ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. libretexts.orgcengage.com.au For example, N-methyl-2-phenylethylamine can be prepared from phenylacetaldehyde (B1677652) and methylamine. cengage.com.au

Amide Formation: Methylamine reacts with carboxylic acid derivatives such as acyl chlorides and esters to form N-methylamides. This is a standard nucleophilic acyl substitution reaction.

Industrial Synthesis: On an industrial scale, methylamines are produced by reacting methanol (B129727) with ammonia (B1221849) over a dehydration catalyst like silica-alumina. scribd.com This process typically yields a mixture of mono-, di-, and trimethylamine (B31210), with thermodynamics favoring trimethylamine. scribd.com

The nucleophilic character of methylamine is central to its role in forming the propanedioic acid--methanamine complex, where it acts as a base to accept a proton from the carboxylic acid groups.

Table 3: Common Chemical Compounds

| Compound Name | Synonym(s) | Formula |

|---|---|---|

| Propanedioic acid | Malonic acid | C₃H₄O₄ |

| Methanamine | Methylamine | CH₅N |

| Diethyl malonate | C₇H₁₂O₄ | |

| Acetic acid | C₂H₄O₂ | |

| Phenylacetaldehyde | C₈H₈O | |

| N-methyl-2-phenylethylamine | C₉H₁₃N | |

| Methanol | CH₄O | |

| Ammonia | NH₃ | |

| Carbon suboxide | C₃O₂ |

Multi-component Reaction Pathways

The synthesis of Propanedioic acid--methanamine (1/1) is fundamentally an acid-base reaction. While the term "multi-component reaction" (MCR) often describes more complex transformations where three or more reactants combine in a single step to form a product containing parts of all components scielo.br, the formation of this salt can be seen as a direct two-component pathway. MCRs are a cornerstone of modern organic synthesis, enabling the rapid construction of complex molecules from simple precursors. scielo.brfrontiersin.org Famous examples include the Ugi and Biginelli reactions, which create intricate molecular scaffolds. scielo.br

The reaction between propanedioic acid and methanamine, however, represents the most fundamental type of component combination. It is a direct neutralization reaction where a proton is transferred from the acid to the amine, resulting in the formation of an ammonium carboxylate salt. mdpi.com This type of reaction is highly efficient and typically proceeds under mild conditions, driven by the favorable thermodynamics of acid-base chemistry. mdpi.com While more elaborate MCRs might incorporate an acid and an amine alongside other components like aldehydes or isocyanides scielo.brbeilstein-journals.org, the direct 1:1 salt formation is the primary and most efficient pathway for this specific compound.

Mechanistic Investigations of Complex Formation

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

The formation of the Propanedioic acid--methanamine (1/1) salt in solution is governed by fundamental acid-base principles and rapid proton transfer dynamics. riversidelocalschools.comlibretexts.org Propanedioic acid (malonic acid) is a diprotic acid, meaning it can donate two protons, while methanamine (methylamine) is a Brønsted-Lowry base, meaning it can accept a proton. riversidelocalschools.com

The equilibrium position of this reaction is dictated by the relative acid strengths of the proton donor (propanedioic acid) and the conjugate acid of the proton acceptor (the methylammonium ion, CH₃NH₃⁺). youtube.com This is quantitatively expressed by their respective pKa values. A lower pKa indicates a stronger acid.

Table 1: Comparative pKa Values for Propanedioic Acid and Methylammonium Ion This table illustrates the acid-base strength that drives the formation of the salt.

| Compound | Formula | pKa Value(s) | Acid/Base Nature |

|---|---|---|---|

| Propanedioic Acid | CH₂(COOH)₂ | pKa₁ ≈ 2.83, pKa₂ ≈ 5.69 | Weak Acid |

Note: pKa values are approximate and can vary slightly with conditions.

The significant difference between the first pKa of propanedioic acid and the pKa of the methylammonium ion ensures that the equilibrium lies heavily towards the formation of the salt. The proton transfer from the carboxylic acid to the amine is thermodynamically favorable. mdpi.com

Studies on analogous systems, such as the reaction between carbonic acid and methylamine in an aqueous solution, reveal that this proton transfer is an extremely rapid, barrierless event. nih.govnih.gov The transfer can occur on a femtosecond timescale (approximately 100 fs) as soon as the acid and base form a hydrogen-bonded contact pair. nih.gov The process is facilitated by the solvent, which helps to stabilize the resulting ions. nih.govnih.gov This rapid, direct transfer is characteristic of the formation of Propanedioic acid--methanamine (1/1) in solution. masterorganicchemistry.com

Nucleation and Crystal Growth Kinetics

The transition from dissolved ions to a solid crystalline structure involves two key kinetic stages: nucleation and crystal growth. mdpi.com Nucleation is the initial formation of a stable, ordered cluster of ions from a supersaturated solution, while crystal growth is the subsequent addition of more ions to this cluster, enlarging the crystal. mdpi.com

For Propanedioic acid--methanamine (1/1), the primary forces directing this process are the strong ionic and hydrogen-bonding interactions between the methylammonium cations (CH₃NH₃⁺) and the propanedioate anions (⁻OOC-CH₂-COO⁻). Research on the crystallization of malonic acid itself has shown that hydrogen bonding is a critical factor in determining the final crystal orientation. researchgate.net The presence of surfaces with specific chemical functionalities, such as carboxylic acid groups, can significantly accelerate nucleation rates by stabilizing early-stage ionic aggregates through hydrogen bonding. researchgate.net

The kinetics of the process are influenced by several factors:

Supersaturation: The driving force for nucleation. A higher concentration of the dissolved salt above its solubility limit leads to faster nucleation.

Temperature: Affects both solubility and the kinetic barrier to nucleation.

Solvent: The nature of the solvent influences ion solvation and can mediate the interactions between ions as they assemble into a lattice.

Once a nucleus is formed, it grows as ions from the solution are incorporated into the crystal lattice, a process that continues until the solution is no longer supersaturated. mdpi.com The specific arrangement of ions in the final crystal is one that maximizes the stability from ionic and hydrogen-bonding interactions.

Reaction Intermediates and Transition State Analysis

In a chemical reaction, a reaction intermediate is a species that is formed from the reactants and reacts further to give the products. wikipedia.org For the direct proton transfer between propanedioic acid and methanamine, the reaction is so rapid that distinct, long-lived intermediates are not typically observed. nih.gov

The process can be understood by considering the following species:

Table 2: Key Species in the Formation of Propanedioic acid--methanamine (1/1) This table outlines the progression from reactants to the stable ionic product.

| Species | Description | Role in Reaction |

|---|---|---|

| Reactants | Propanedioic acid and Methanamine | Initial molecules in solution. |

| Transition State | A fleeting arrangement where the proton is partially bonded to both the oxygen of the acid and the nitrogen of the amine. | Represents the peak energy point during the proton transfer event. Theoretical studies on similar systems show this involves the formation of species like –SO₃⁻ and –SO₃H₂⁺ as transition states. rsc.org |

| Contact Ion Pair | The methylammonium cation and propanedioate anion, held together by electrostatic attraction immediately after proton transfer. nih.gov | Can be considered the immediate product of the proton transfer and the primary reactive intermediate leading to crystal formation. nih.govwikipedia.org |

The transition state for the proton transfer is an extremely short-lived configuration. rsc.org Detailed quantum simulations of the analogous carbonic acid-methylamine reaction show that the proton transfer occurs very suddenly (<10 fs) once the molecules are properly oriented. nih.gov The primary "intermediate" is the resulting solvent-stabilized contact ion pair. nih.gov This ion pair is the fundamental building block that then participates in the subsequent nucleation and crystal growth phases, ultimately leading to the stable crystalline salt.

Table of Mentioned Compounds

| Compound Name |

|---|

| Propanedioic acid |

| Methanamine |

| Malonic acid |

| Methylamine |

| Carbonic acid |

| Methylammonium |

Structural Elucidation and Supramolecular Chemistry

Advanced Crystallographic Analysis of Propanedioic Acid--Methanamine (1/1)

A thorough crystallographic analysis is the cornerstone for understanding the solid-state structure of any chemical compound. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and neutron diffraction provide a hierarchical level of detail, from the basic crystal system and unit cell dimensions to the precise location of each atom, including hydrogen atoms.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.netfigshare.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org From this pattern, researchers can calculate the electron density distribution within the crystal, which allows for the determination of atomic positions, bond lengths, and bond angles with high precision. researchgate.net For Propanedioic acid--methanamine (1/1), a successful SCXRD study would yield crucial information, including its crystal system, space group, and the exact geometry of the propanedioate and methanaminium ions. This data is fundamental for any subsequent analysis of its supramolecular chemistry. Unfortunately, a search of public databases and scientific literature did not yield any reports of a single-crystal structure determination for this specific compound.

Neutron Diffraction for Proton Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei rather than electrons. nih.gov This makes it an ideal technique for accurately locating protons (hydrogen nuclei) in crystal structures, which is particularly important for understanding hydrogen bonding networks. nih.gov In the case of Propanedioic acid--methanamine (1/1), neutron diffraction would be the definitive method to resolve the geometry of the N-H and O-H groups and to confirm the nature of the proton transfer from the propanedioic acid to the methanamine. No neutron diffraction studies on this compound have been reported in the literature.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, O—H⋯O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in supramolecular chemistry and crystal engineering. japtronline.comul.ie In the crystal structure of Propanedioic acid--methanamine (1/1), one would expect an extensive network of hydrogen bonds. The protonated methanaminium cation (CH₃NH₃⁺) would act as a hydrogen bond donor, forming strong N—H⋯O interactions with the carboxylate oxygen atoms of the malonate anion (⁻OOCCH₂COO⁻). researchgate.net Depending on the conformation of the malonate ion, intramolecular O—H⋯O hydrogen bonds might also be possible if the acid is not fully deprotonated, or if it co-crystallizes as a neutral molecule. researchgate.net Weaker C—H⋯O interactions, involving the methylene (B1212753) group of the malonate and the methyl group of the cation, would also likely contribute to the stability of the crystal packing. researchgate.net A detailed description of this network, including bond distances and angles, would require the crystallographic data that is currently unavailable.

π-Stacking and Other Non-Covalent Interactions (e.g., lone pair−π, anion−π)

While the primary components of Propanedioic acid--methanamine (1/1) lack aromatic rings, precluding classical π-stacking interactions, other subtle non-covalent forces could be at play. Interactions such as lone pair-π or anion-π are generally associated with the presence of π-systems. researchgate.net In this aliphatic salt, the dominant intermolecular forces would be the strong ion-pairing (electrostatic interactions) between the methanaminium cation and the propanedioate anion, supplemented by the extensive hydrogen bonding network. A detailed analysis of the crystal packing would reveal the three-dimensional arrangement dictated by these forces, but this analysis is contingent upon obtaining the crystal structure.

Role of Counterions in Supramolecular Architecture

The methylammonium (B1206745) cation possesses three acidic protons on the ammonium (B1175870) head group, making it a potent hydrogen-bond donor. Conversely, the malonate dianion features four potential hydrogen-bond acceptor sites across its two carboxylate groups. This multiplicity of donor and acceptor sites allows for the formation of extensive and robust hydrogen-bonding networks. It is anticipated that these interactions would lead to the formation of common supramolecular motifs observed in other primary ammonium carboxylate salts, such as one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. The specific arrangement will be influenced by factors such as steric hindrance and the drive to maximize electrostatic and hydrogen-bonding interactions.

Conformational Analysis within the Solid State

In the context of propanedioic acid--methanamine (1/1), the conformation of the malonate anion will be heavily influenced by the hydrogen-bonding interactions with the surrounding methylammonium cations. It is plausible that the malonate anion will adopt a conformation that optimizes its hydrogen-bonding geometry with multiple cations. Research on other malonate salts has shown that the C-C-C bond angle within the malonate ion can also vary, and this is often correlated with the dihedral angle of the carboxyl groups. The specific conformation adopted in the solid state will be a balance between intramolecular steric effects within the malonate anion and the intermolecular forces that stabilize the crystal lattice.

The Salt-Cocrystal Continuum: Insights into Proton Transfer Extent

The formation of a salt, as opposed to a cocrystal, is contingent on the transfer of a proton from the acidic component (propanedioic acid) to the basic component (methanamine). The extent of this proton transfer can be understood by considering several key factors.

Spectroscopic techniques are powerful tools for determining the ionization state of the components in a solid-state sample.

FTIR and Raman Spectroscopy: The vibrational spectra of propanedioic acid--methanamine (1/1) are expected to show clear evidence of proton transfer. In the infrared (IR) and Raman spectra, the characteristic C=O stretching vibration of the carboxylic acid groups in malonic acid would be replaced by the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group in the malonate anion. These carboxylate stretches typically appear at lower wavenumbers than the carboxylic acid C=O stretch. Furthermore, the N-H stretching vibrations of the methylammonium cation would be observed, likely in a region characteristic of ammonium salts.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive evidence of the salt formation. The ¹³C NMR spectrum is expected to show a downfield shift for the carboxylate carbons compared to the carboxylic acid carbons of neutral malonic acid. Similarly, the ¹⁵N NMR spectrum would exhibit a chemical shift characteristic of a protonated amine (an ammonium cation), which is significantly different from that of a neutral amine.

The difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa = pKa(base-H⁺) - pKa(acid)) is a widely used parameter to predict the likelihood of proton transfer.

For the propanedioic acid--methanamine (1/1) system, the relevant pKa values are:

Propanedioic acid (first dissociation): pKa₁ ≈ 2.83

Methanamine (conjugate acid, CH₃NH₃⁺): pKa ≈ 10.6

The calculated ΔpKa is approximately 7.77 (10.6 - 2.83). A general rule of thumb suggests that a ΔpKa value greater than 3 strongly favors complete proton transfer and the formation of a salt. rsc.org With a ΔpKa of 7.77, it is highly probable that propanedioic acid--methanamine (1/1) exists as a true salt in the solid state, with the proton fully transferred from the carboxylic acid to the amine.

| Compound Component | pKa Value |

| Propanedioic Acid (pKa₁) | ~2.83 |

| Methanamine (pKa of conjugate acid) | ~10.6 |

| ΔpKa | ~7.77 |

While the ΔpKa rule is a strong predictor, the crystalline environment can also play a role in the extent of proton transfer, particularly for systems with ΔpKa values in the intermediate range (0 to 3). The crystal lattice provides a unique dielectric environment and specific intermolecular interactions that can stabilize the ionized or neutral forms of the components.

In the case of propanedioic acid--methanamine (1/1), the large and positive ΔpKa suggests that proton transfer is energetically very favorable. The crystalline environment would be expected to further stabilize the resulting ionic pair through strong electrostatic interactions and a network of charge-assisted hydrogen bonds. The packing of the methylammonium and malonate ions in the crystal lattice will be arranged to maximize these favorable interactions, thus solidifying the salt character of the compound. While subtle variations in bond lengths and angles may occur due to packing forces, the fundamental nature of the compound as a salt is unlikely to be altered by the crystalline environment given the significant driving force for proton transfer.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ntnu.noresearchgate.net It is a popular approach for calculating the structural characteristics and energies of molecules due to its efficiency and accuracy in evaluating molecular properties. scirp.org In DFT, the energy of the system is determined by the electron density, which simplifies the calculations compared to traditional wave-function-based methods. ntnu.no

For "Propanedioic acid--methanamine (1/1)," DFT calculations can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the most stable conformation. These calculations would likely be performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), which has been shown to provide results in good agreement with experimental data for similar systems. scirp.org

The electronic structure analysis from DFT provides valuable information about the distribution of electrons within the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests that the molecule is more reactive.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the chemical bonds, including the ionic and covalent character of the interaction between the propanedioate and methanaminium ions. nih.gov This analysis provides insights into the charge transfer and delocalization of electrons within the molecule. mdpi.com The calculated global reactivity parameters, such as electrophilicity and hardness, can further describe the molecule's reactivity. semanticscholar.orgmdpi.com

The table below presents a hypothetical set of data that could be obtained from DFT calculations on "Propanedioic acid--methanamine (1/1)," based on typical values for similar organic salts.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 8.2 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

This is a hypothetical data table for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate results, although they are computationally more demanding than DFT. nih.gov

For "Propanedioic acid--methanamine (1/1)," high-accuracy ab initio calculations could be employed to refine the geometric and electronic structure parameters obtained from DFT. For instance, the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in quantum chemistry, could provide benchmark values for the interaction energy between the propanedioate and methanaminium ions.

These methods are particularly useful for generating highly accurate potential energy surfaces, which are essential for understanding the molecule's vibrational spectra and conformational dynamics. nih.govresearchgate.net While computationally expensive for a full geometry optimization, single-point energy calculations using high-level ab initio methods on a DFT-optimized geometry can provide a more accurate electronic energy. aps.org

A comparison of results from different levels of theory can provide a measure of the reliability of the computational predictions. For example, comparing the results from HF, MP2, and CCSD(T) with a range of basis sets can help to estimate the computational uncertainty.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT methods can aid in the assignment of experimental IR and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands in the IR spectrum and the scattering peaks in the Raman spectrum. researchgate.netresearchgate.net These calculations also provide information on the intensity of the peaks, which helps in identifying the characteristic vibrational modes of the functional groups present in "Propanedioic acid--methanamine (1/1)," such as the carboxylate COO⁻ stretches, N-H bends, and C-N stretches. naturalspublishing.com

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of the vibrational modes by quantifying the contribution of each internal coordinate to the normal modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can be a powerful tool for structure elucidation. naturalspublishing.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. naturalspublishing.com These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. naturalspublishing.com

The following table shows hypothetical calculated and experimental NMR chemical shifts for "Propanedioic acid--methanamine (1/1)".

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (CH₃) | 2.6 | 2.5 |

| ¹H (CH₂) | 3.2 | 3.1 |

| ¹H (NH₃⁺) | 7.5 | 7.4 |

| ¹³C (CH₃) | 25.0 | 24.8 |

| ¹³C (CH₂) | 41.5 | 41.2 |

| ¹³C (COO⁻) | 175.0 | 174.5 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics of complex processes. mdpi.comnih.govdntb.gov.ua

MD simulations can be used to model the formation of the "Propanedioic acid--methanamine (1/1)" salt from its constituent acid and base in a solvent, typically water. These simulations can reveal the key intermolecular interactions, such as hydrogen bonding and electrostatic forces, that drive the association process. mdpi.comnih.govdntb.gov.ua

By simulating the system over a period of time, it is possible to observe the formation of the ionic pair and characterize the structure and stability of the resulting complex. researchgate.net The simulations can also provide information on the role of solvent molecules in stabilizing the complex.

Conversely, MD simulations can be used to study the dissociation of the salt in solution. By applying external constraints or changing the simulation conditions (e.g., temperature), the dissociation pathway and the associated free energy changes can be investigated. This provides insights into the stability of the ionic bond and the factors that influence it.

"Propanedioic acid--methanamine (1/1)" has several rotatable bonds, leading to a complex conformational landscape. MD simulations are an effective method for exploring the different possible conformations of the molecule and identifying the low-energy structures. nih.gov

By running long-time simulations, a representative ensemble of conformations can be generated. This ensemble can then be analyzed to understand the flexibility of the molecule and the relative populations of different conformers.

The data from these simulations can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters. github.io The PES provides a comprehensive picture of the conformational space, highlighting the energy minima corresponding to stable conformers and the transition states that connect them. github.io Understanding the PES is crucial for predicting the molecule's dynamic behavior and its interactions with other molecules. mcmaster.ca Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of the conformational space. nih.gov

Solvation Effects and Solution State Behavior

The behavior of the propanedioic acid and methanamine complex in solution is profoundly influenced by the solvent. Computational studies on analogous dicarboxylic acids highlight the critical role of the solvation model in accurately predicting their properties, such as dissociation constants (pKa values). researchgate.net Theoretical investigations have shown that standard implicit continuum solvation models, which represent the solvent as a uniform dielectric medium, are often inadequate for accurately describing systems like dicarboxylic acids. These models can lead to significant errors in calculated pKa values, with mean unsigned errors reported to be as high as 2.4 to 9.0 log units. researchgate.net

The primary reason for this discrepancy is the model's inability to capture specific, short-range interactions, such as hydrogen bonding between the solute and solvent molecules. To overcome this, mixed discrete-continuum solvation models have been employed. researchgate.net These models incorporate a small number of explicit solvent molecules (e.g., water) around the key functional groups of the solute, while the bulk solvent is still treated as a continuum. This approach has been shown to dramatically improve the accuracy of theoretical predictions. For dicarboxylic acids, including a few explicit water molecules that can act as hydrogen bond donors or acceptors significantly reduces the error in pKa calculations to as low as 0.6-0.8 log units. researchgate.net

Furthermore, computational studies on malonic acid have demonstrated that the surrounding environment, particularly the presence of water, is crucial in determining its tautomeric equilibrium. While the keto form is favored in dilute solutions, the enol tautomer becomes significantly more abundant in concentrated particles with low humidity, a shift that is influenced by the network of intermolecular interactions. osti.govnih.gov This underscores the necessity of accurately modeling the immediate solvent environment to predict the solution-state behavior of the propanedioic acid-methanamine complex.

Table 1: Comparison of Mean Unsigned Errors (MUE) in pKa Prediction for Dicarboxylic Acids Using Different Solvation Models This table is representative, based on findings for dicarboxylic acids.

| Solvation Model Type | Description | Reported MUE (log units) |

|---|---|---|

| Fully Implicit Continuum Model | Solvent is treated as a uniform dielectric medium. | 2.4 - 9.0 |

| Mixed Discrete-Continuum Model | Includes a small number of explicit solvent molecules plus a continuum. | 0.6 - 0.8 |

Intermolecular Interaction Energy Calculations

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.nethe.com.br For the propanedioic acid-methanamine salt, this analysis partitions the crystal space, defining the volume occupied by the molecular entity. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in intermolecular contacts and their relative strengths. he.com.brnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots show the distribution of contact types, allowing for the calculation of the percentage contribution of each interaction to the total surface area. nih.gov For similar amine-carboxylate salts, H···O contacts, representing the crucial hydrogen bonds, are a major contributor, alongside a significant percentage of H···H contacts. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Amine-Carboxylate Salt This table is a representative example based on data from analogous structures.

| Interaction Type (Atom···Atom) | Percentage Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~48% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | ~31% | Primarily corresponds to N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | ~14% | Represents weaker van der Waals interactions. |

| Other (N···H, C···O, etc.) | ~7% | Minor contributions from other contact types. |

Molecular Electrostatic Potential (MESP) Analysis for Interaction Site Prediction

Molecular Electrostatic Potential (MESP) analysis is a computational method used to predict the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. wuxiapptec.com This technique is particularly effective for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and act as nucleophilic or proton-acceptor sites, while regions of positive potential (colored blue) are electron-deficient and act as electrophilic or proton-donor sites. wuxiapptec.com

For the individual components of the complex:

Propanedioic Acid (Malonic Acid): The MESP shows highly positive potential around the acidic protons of the two carboxylic acid groups, identifying them as the primary sites for deprotonation. The oxygen atoms of the carbonyl groups exhibit regions of strong negative potential, corresponding to their lone pairs, making them proton-acceptor sites. wuxiapptec.com

Methanamine (Methylamine): The MESP reveals a region of negative potential concentrated around the nitrogen atom due to its lone pair of electrons, marking it as the primary nucleophilic and base site. In contrast, the hydrogen atoms of the amine and methyl groups are associated with regions of positive potential. vaia.com

When these two molecules interact, the MESP map clearly predicts the acid-base reaction. The highly positive potential on the carboxylic acid protons of propanedioic acid and the highly negative potential on the nitrogen of methanamine indicate a strong electrostatic attraction, leading to proton transfer from the acid to the amine. This results in the formation of the propanedioate anion and the methanaminium cation, which then form the stable salt.

Binding Free Energy and Enthalpy Calculations

The stability of the propanedioic acid-methanamine complex can be quantified by calculating the binding free energy (ΔG_bind). Computationally, this is typically determined as the difference between the total energy of the complex and the sum of the energies of the individual, isolated molecules of propanedioic acid and methanamine. osti.gov

The binding energy (E_b) can be expressed by the equation: E_b = E_complex - (E_acid + E_amine)

Where E_complex is the energy of the optimized propanedioic acid-methanamine complex, and E_acid and E_amine are the energies of the isolated optimized molecules. osti.gov A negative binding energy indicates that the formation of the complex is an energetically favorable process. For more accurate binding free energies in solution, the effects of solvation must be included, often using the advanced models described in section 4.2.3. researchgate.netresearchgate.net

The standard enthalpy of reaction (ΔH°_rxn) for the formation of the salt can also be calculated using the "products minus reactants" rule, based on the standard enthalpies of formation (ΔH°_f) of the species involved. nih.gov

The formula is: ΔH°_rxn = ΣΔH°_f(products) - ΣΔH°_f(reactants)

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanism of chemical reactions, including the formation of the propanedioic acid-methanamine salt. The key process is an intermolecular proton transfer. Theoretical studies on analogous systems, such as the reaction between methylamine (B109427) and carbon dioxide in the presence of water, provide critical insights. rsc.org

These studies show that the reaction mechanism is highly dependent on the environment. In the gas phase, the reactants may form a weakly bound complex. However, the presence of solvent molecules, particularly those capable of forming hydrogen bonds like water, can dramatically alter the reaction pathway. rsc.org Computational models have demonstrated that water molecules can act as a "proton shuttle," facilitating the transfer of a proton from the acid to the amine. For the methylamine-CO₂ reaction, calculations showed that the presence of just two water molecules enables a barrier-free electron transfer to form a zwitterionic species. rsc.org

A similar mechanism is expected for the propanedioic acid-methanamine interaction. Computational modeling can map the potential energy surface for the proton transfer from a carboxylic acid group to the nitrogen atom of methanamine. These models would likely show that in an aqueous environment, water molecules stabilize the transition state, lowering the activation energy for proton transfer and leading to the facile, and likely barrier-free, formation of the [Propanedioate]⁻[Methanaminium]⁺ ion pair. rsc.orgresearchgate.net Such computational approaches allow for the investigation of reaction kinetics and thermodynamics, confirming the feasibility of the proposed pathway. researchgate.net

Applications in Materials Science and Catalysis

Utilization in Functional Materials Development

The development of novel functional materials often relies on molecular building blocks that can self-assemble or be integrated into larger structures to impart specific properties. The distinct acidic and basic functionalities within the propanedioic acid-methanamine salt make it a candidate for such roles.

The performance and stability of perovskite solar cells (PSCs) are critically dependent on the quality of the perovskite crystal film. Defects on the surface and at the grain boundaries of the film can act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency. oaepublish.com Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution, is a key strategy to mitigate these issues. rsc.org

Interactive Table: Effect of Additives on Perovskite Solar Cell Performance

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The vast tunability of their structure and function makes them promising for applications in gas storage, catalysis, and drug delivery. nih.govresearchgate.net The design of MOFs relies on the principles of reticular chemistry, where the final structure is dictated by the geometry of the metal nodes and the organic linkers. wikipedia.org

Dicarboxylic acids and amine-functionalized molecules are fundamental building blocks for MOFs. dovepress.com Propanedioic acid (malonic acid) and its derivatives can act as linkers, coordinating to metal centers through their carboxylate groups to form one-, two-, or three-dimensional networks. researchgate.netdovepress.com Similarly, ligands containing amine groups can be incorporated to introduce basic sites or to modify the framework's properties. semanticscholar.org The combination of both acidic (carboxylate) and basic (amine) functionalities in a single compound like propanedioic acid-methanamine suggests its potential use as a bifunctional linker or modulator in the synthesis of advanced porous networks. The ability to precisely install both acidic and basic groups into a MOF structure can create bifunctional catalysts for cascade reactions. semanticscholar.org

Cross-linking is a process that links polymer chains together, enhancing the mechanical properties, thermal stability, and chemical resistance of the material. Propanedioic acid can be used as a cross-linking agent. atamankimya.comatamankimya.com It has been employed to cross-link natural polymers like corn and potato starches to create biodegradable thermoplastics. In this process, the dicarboxylic acid forms ester bonds with the hydroxyl groups of the starch molecules, creating a durable network. Propanedioic acid also finds use as a cross-linker for low-temperature cure powder coatings, which are valuable for heat-sensitive substrates. atamankimya.com The amine component of the salt could potentially participate in or facilitate cross-linking reactions with other functional groups, such as epoxides or isocyanates, broadening its applicability in polymer chemistry.

Catalytic Activity and Mechanism

The inherent Brønsted acid (proton donor) and Brønsted base (proton acceptor) sites within the propanedioic acid-methanamine salt make it a candidate for acid-base catalysis.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) and a carbonyl group (from an aldehyde or ketone). wikipedia.org This reaction is often catalyzed by a weak base, such as an amine. wikipedia.org

The propanedioic acid-methanamine salt is intrinsically a bifunctional acid-base system. The methanamine component can act as the Brønsted base catalyst required for the initial step of the Knoevenagel reaction: the deprotonation of the active methylene compound to form a nucleophilic enolate ion. wikipedia.org The propanedioic acid component can act as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack. mdpi.comsciforum.net This dual activation pathway is characteristic of efficient bifunctional catalysis. semanticscholar.org After the initial addition, the acid catalyst facilitates the dehydration step, leading to the final α,β-unsaturated product. sciforum.net The synergistic action of both acidic and basic sites within a single catalyst can enhance reaction rates and yields, as demonstrated in studies using bifunctional MOF catalysts for tandem reactions. semanticscholar.org

Interactive Table: Catalytic Performance in Knoevenagel Condensation

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO), are particularly important for producing valuable chemicals. ethernet.edu.et Recent research has demonstrated the copper-catalyzed direct carbonylation of carbenes to produce propanedioic acid derivatives (malonates). researchgate.netnih.gov In these processes, a copper catalyst facilitates the reaction between a diazo compound (a carbene precursor), an alcohol, and carbon monoxide to yield the corresponding malonate ester. researchgate.net While the propanedioic acid-methanamine salt itself is a product derivative rather than a catalyst in this specific context, its components play crucial roles in related metal-catalyzed systems.

Amine ligands are widely used in transition metal catalysis to modulate the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. acs.org For example, rhodium complexes with PNN pincer ligands, which contain an amine moiety, have been shown to be effective catalysts for the conversion of carbenes into ketenes. researchgate.net The deprotonation of the amine ligand can generate a more active catalytic species. researchgate.net Therefore, the methanamine component of the salt could, in principle, function as a ligand in various metal-catalyzed transformations, while the propanedioic acid component could be involved as a substrate or a proton source to facilitate catalytic cycles.

Reaction Kinetics and Selectivity in Catalytic Systems

While specific studies on the reaction kinetics and selectivity of the salt "Propanedioic acid--methanamine (1/1)" in catalytic systems are not extensively detailed in the available literature, the broader chemistry of its constituent parts, propanedioic acid (malonic acid) and methanamine (methylamine), provides insight into its potential catalytic roles. The interactions between dicarboxylic acids and amines are central to various catalytic processes, particularly in the synthesis of amides and other organic molecules.

The direct amidation of dicarboxylic acids with amines is a thermodynamically challenging reaction, often requiring high temperatures (above 160°C) which can limit its applicability to sensitive substrates. mdpi.com The primary obstacle is the formation of a poorly reactive ammonium (B1175870) salt from the acid-base reaction between the carboxylic acid and the amine. mdpi.com To overcome this, various catalytic systems are employed.

Lewis acid catalysts, for example, can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govacs.org However, the water produced as a byproduct and the basicity of the amine itself can deactivate many Lewis acid catalysts. nih.govacs.org The development of water- and base-tolerant Lewis acid catalysts, such as those based on Nb₂O₅, has shown promise in improving the efficiency of diamide (B1670390) synthesis from dicarboxylic acids and amines. nih.govacs.org

Kinetic studies on related systems, such as the reaction of CO₂ with aqueous solutions of various amines, including primary amines like monoethanolamine (MEA) and cyclic diamines like piperazine (B1678402) (PZ), have been conducted using techniques like the stopped-flow method. bohrium.com These studies help in understanding the reaction mechanisms, which can be complex and may involve the formation of zwitterionic intermediates. bohrium.com For instance, in the context of CO₂ capture, the reaction kinetics of amine blends are often investigated to find optimal solvent formulations. bohrium.com

Malonic acid itself can act as a green and efficient catalyst in certain organic syntheses. ui.ac.id For example, it has been used in the one-pot, four-component condensation of amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) to produce highly substituted dihydro-2-oxopyrroles. ui.ac.id In other applications, malonic acid serves as a precursor in acylation reactions, proceeding through a reactive ketene (B1206846) intermediate to acetylate a target amine. nih.gov Mechanistic studies of such reactions show that they can be highly efficient, with fast reaction times and high yields under optimized conditions. nih.gov

The following table provides a summary of catalysts used in the amidation of dicarboxylic acids, a reaction class relevant to the components of "Propanedioic acid--methanamine (1/1)".

| Catalyst Type | Example | Application | Key Findings |

| Heterogeneous Lewis Acid | Nb₂O₅ | Synthesis of diamides from dicarboxylic acids and amines | Shows high catalytic activity and is tolerant to water and amines, which are typically catalyst deactivators. nih.govacs.org |

| Organocatalyst | Malonic Acid | Synthesis of dihydro-2-oxopyrroles | Acts as a green, low-cost, and efficient catalyst in multi-component reactions. ui.ac.id |

| Boron-based Catalysts | Diboronic acid anhydride | Amidation of hydroxy acids | Effective for amidation of α- or β-hydroxy acids with a range of amines. mdpi.com |

| Titanium-based Catalysts | TiF₄ | Direct amidation of carboxylic acids | Catalytically enhances the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net |

Role in Atmospheric New Particle Formation (Chemical Perspective)

The components of "Propanedioic acid--methanamine (1/1)," namely propanedioic acid (malonic acid) and an amine, are relevant to the study of atmospheric new particle formation (NPF). NPF is a critical process that influences climate and air quality by contributing to the population of cloud condensation nuclei (CCN). doubtnut.com The formation of new aerosol particles often involves the clustering of precursor vapors, with sulfuric acid, water, oxidized organic molecules, and amines being identified as key players. acs.orgdoubtnut.com

While dicarboxylic acids like malonic acid are abundant in the atmosphere and have been measured in ultrafine aerosol particles, their precise role in the initial stages of NPF is an active area of research. acs.org Some theoretical studies have suggested that malonic acid could enhance the nucleation rates of sulfuric acid and amine systems. nih.govdoubtnut.com However, recent experimental and modeling studies have provided a more nuanced view.

Cluster Formation with Sulfuric Acid and Amines

Experimental studies using laminar flow reactors have investigated the interaction of malonic acid with sulfuric acid and dimethylamine (B145610), a related amine, under atmospheric conditions. nih.govacs.orgdoubtnut.com These studies have revealed that malonic acid does not appear to enhance the formation of stable clusters with sulfuric acid and dimethylamine in the initial nucleation steps (i.e., the formation of particles smaller than 1 nm in diameter). nih.govacs.orgdoubtnut.com Furthermore, it was observed that malonic acid did not contribute to the subsequent growth of these freshly nucleated particles from 1 nm to 2 nm. nih.govacs.orgdoubtnut.com

Interestingly, the presence of dimethylamine was found to hinder the formation of clusters containing malonic acid and sulfuric acid (MaA₁·SA₁). nih.govdoubtnut.com As the concentration of dimethylamine was increased, the concentration of the MaA₁·SA₁ cluster decreased, an effect that was reproduced in theoretical simulations. nih.govdoubtnut.com This suggests a competitive process where the interaction between sulfuric acid and dimethylamine is more favorable than the interaction between sulfuric acid and malonic acid.

In contrast, studies looking at methanesulfonic acid (MSA) and methylamine (B109427) (MA) have shown that other organic acids, such as formic acid, can enhance new particle formation. ui.ac.idnih.gov The ability of an organic acid to stabilize MSA-MA clusters was found to depend on its acidity and structural factors. ui.ac.id

The following table summarizes the observed effect of malonic acid on sulfuric acid-dimethylamine cluster formation from a recent study.

| Experimental Condition | Observed Outcome for Malonic Acid (MaA) | Citation |

| Reaction with gaseous sulfuric acid (SA) and dimethylamine (DMA) in a laminar flow reactor | Does not enhance the formation of stable SA-DMA clusters. | nih.govacs.orgdoubtnut.com |

| Growth of freshly nucleated 1 nm particles | Does not participate in the growth of particles from 1 nm to 2 nm. | nih.govacs.orgdoubtnut.com |

| Increasing DMA concentration in the presence of MaA and SA | Hinders the formation of MaA₁·SA₁ clusters. | nih.govdoubtnut.com |

Hydrogen Bonding Enhancement of Nucleation

Hydrogen bonding is a fundamental interaction driving the formation and stability of molecular clusters in the atmosphere. In the context of new particle formation involving acids and bases, the strength and geometry of hydrogen bonds are critical.

In systems containing sulfuric acid and amines, the formation of strong hydrogen bonds leads to stable clusters that can act as seeds for new particle growth. The substitution of ammonia (B1221849) by a stronger base like dimethylamine in sulfuric acid-ammonia clusters has been shown to be a favorable process, indicating the importance of base strength in cluster stability. nih.gov

For organic acids to participate effectively in nucleation, they must form favorable hydrogen bonds with other precursor molecules. In the case of MSA and methylamine, the addition of certain organic acids promotes proton transfer within the (MSA)₁(MA)₁(OA)₁ cluster, leading to the formation of charged species that can enhance particle formation. ui.ac.id The intermolecular interaction patterns in these ternary clusters often involve the formation of multiple hydrogen bonds, creating stable ring-like structures. ui.ac.idnih.gov

While malonic acid possesses two carboxylic acid groups capable of forming hydrogen bonds, its interaction with the sulfuric acid-dimethylamine system does not appear to lead to an enhancement of nucleation. nih.govdoubtnut.com This suggests that the specific hydrogen bonding configurations formed by malonic acid in this system are not as effective at stabilizing the clusters as the interactions between sulfuric acid and dimethylamine alone. It is plausible that intramolecular hydrogen bonding within the malonic acid molecule could also influence its ability to form strong intermolecular hydrogen bonds with the growing cluster.

Future Directions and Emerging Research Avenues

Advanced Characterization Techniques for Dynamic Processes

Understanding the formation of Propanedioic acid--methanamine (1/1) requires observing the dynamic processes of molecular recognition, self-assembly, and crystallization in real-time. While traditional techniques like single-crystal X-ray diffraction provide static structural information, future research will increasingly rely on advanced methods to capture the kinetics and mechanics of these interactions. nih.govbionity.com

In Situ Monitoring: Techniques such as in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are crucial for tracking the concentration changes of both propanedioic acid and methanamine in solution during cocrystallization. researchgate.net This allows for the mapping of kinetic pathways within the phase diagram, revealing how different solid forms nucleate and grow. researchgate.net Further advancements could involve coupling these spectroscopic methods with microscopy to visualize crystal formation simultaneously.

Spectroscopic and Thermal Analysis: A combination of spectroscopic and thermal analysis methods will provide a comprehensive picture. nih.gov

Variable-Temperature Solid-State NMR (VT-SSNMR): This technique can probe the local environment and dynamics of atoms within the crystal lattice as a function of temperature, revealing information about molecular motion and phase transitions. acs.org

Time-resolved Spectroscopy: Techniques like time-resolved fluorescence or Raman spectroscopy can monitor the fast dynamic processes that occur during the initial stages of nucleation and complex formation.

Advanced Thermal Analysis: Methods like thermogravimetry coupled with Fourier-transform infrared spectroscopy (TG-FTIR) and differential scanning calorimetry (DSC) are used to characterize new solid forms and understand their thermal stability and decomposition pathways. acs.org

The table below summarizes key advanced characterization techniques and the insights they can provide for the study of dynamic processes in the formation of Propanedioic acid--methanamine (1/1).

| Technique | Information Gained | Relevance to Propanedioic acid--methanamine (1/1) |

| In Situ ATR-FTIR Spectroscopy | Real-time solute concentration of reactants. researchgate.net | Elucidates kinetic pathways of salt/cocrystal formation and identifies intermediate species. |

| Variable-Temperature SSNMR | Molecular motion, conformational changes, and phase transitions within the solid state. acs.org | Provides insight into the temperature-dependent stability and dynamic behavior of the crystal lattice. |

| Time-Resolved Spectroscopy | Fast dynamics of molecular interactions and initial nucleation events. | Captures the earliest stages of complex formation, which are critical for controlling polymorphism. |

| TG-FTIR / DSC | Thermal stability, decomposition products, and phase change energetics. acs.org | Determines the stability window and degradation mechanism of the complex. |

| Dynamic Light Scattering (DLS) | Particle size evolution during morphological transitions in solution. acs.org | Monitors the aggregation and growth of crystalline particles from the initial nuclei. |

High-Throughput Screening for Novel Complex Discovery

The traditional "trial-and-error" approach to discovering new molecular complexes is time-consuming and resource-intensive. acs.org High-Throughput Screening (HTS) has emerged as a powerful strategy to accelerate the discovery of new materials by rapidly testing a large number of experimental conditions. nih.govprf.org For Propanedioic acid--methanamine (1/1), HTS can be used to explore variations in stoichiometry, solvent systems, and the inclusion of other components to discover novel multi-component crystals with unique properties.

Automated Screening Platforms: HTS workflows often utilize robotic platforms that can prepare and analyze hundreds or even thousands of experiments in parallel. prf.orgcrystallizationsystems.com These systems can perform tasks like dispensing precise amounts of reactants and solvents into multi-well plates, controlling temperature and evaporation rates, and performing initial analysis. crystallizationsystems.com For instance, the Crystal16 platform offers a medium-throughput solution for co-crystal screening by monitoring crystallization in 16 parallel reactors. crystallizationsystems.com

Miniaturized Crystallization Techniques:

Solvent-Mediated Grinding and Sonication: Techniques like liquid-assisted grinding and resonant acoustic mixing can be adapted for 96-well plates, allowing for rapid screening of various co-formers and solvents. nih.gov

Antisolvent and Reaction Crystallization: These methods can be automated to quickly assess cocrystal formation under a wide range of supersaturation conditions. nih.gov

Encapsulated Nanodroplet Crystallization (ENaCt): This nanoscale method allows for massive parallelization, screening thousands of conditions with minimal sample consumption, which is ideal for discovering complex higher-order co-crystals.

The table below outlines various HTS methods applicable to the discovery of novel complexes involving propanedioic acid and methanamine.

| HTS Method | Principle | Advantages for Complex Discovery |

| Automated Liquid Handling | Robotic systems prepare and monitor crystallization experiments in multi-well plates. | High speed, reproducibility, and reduced material consumption. crystallizationsystems.com |

| Resonant Acoustic Mixing | Uses sound energy to mix reactants efficiently, promoting mechanochemical synthesis. nih.gov | Rapid, solvent-free or low-solvent screening, environmentally friendly. |

| Antisolvent Crystallization | Induces crystallization by adding a solvent in which the complex is insoluble. nih.gov | Allows for control over particle size and morphology. |

| Encapsulated Nanodroplet Crystallization | Crystallization occurs in nanoliter droplets encapsulated in oil, enabling massive parallel screening. | Extremely low sample usage, rapid access to large experimental spaces. |

Rational Design of Propanedioic Acid--Methanamine (1/1) Complexes with Tuned Properties

The ultimate goal of crystal engineering is the rational design of materials with predetermined structures and properties. ucl.ac.uk This involves moving beyond discovery towards the deliberate construction of Propanedioic acid--methanamine (1/1) based complexes with tailored characteristics, such as improved solubility, stability, or specific optical or mechanical properties. nih.gov

Supramolecular Synthon Approach: This foundational concept in crystal engineering involves identifying robust and predictable non-covalent interactions (synthons) between functional groups. For the Propanedioic acid--methanamine system, the primary synthon is the charge-assisted hydrogen bond between the carboxylate and the ammonium (B1175870) groups. By understanding and controlling these interactions, it's possible to design new multi-component crystals. mdpi.com Modifying the components, for example by using derivatives of propanedioic acid or other amines, allows for the tuning of the resulting crystal packing and properties.

Computational Crystal Structure Prediction (CSP): While still a significant challenge, CSP methods are becoming increasingly powerful. acs.org These methods predict the most likely crystal structures a molecule or set of molecules will adopt based on minimizing the lattice energy. By combining CSP with knowledge of intermolecular interactions, researchers can computationally pre-screen potential co-formers or modifications to propanedioic acid or methanamine that are likely to yield a desired crystal structure and, consequently, desired properties. acs.org

Property-Driven Design: The focus is shifting from simply predicting structure to predicting properties directly. This involves creating quantitative structure-property relationships (QSPRs) where computational models correlate molecular and structural features with macroscopic properties. jstar-research.com For example, one could design a complex with a specific melting point or solubility by selecting components whose molecular properties are known to contribute to these characteristics. nih.gov

| Design Strategy | Description | Application to Propanedioic acid--methanamine (1/1) |

| Supramolecular Synthon Approach | Utilizing predictable non-covalent interactions to guide the self-assembly of molecules into desired crystalline architectures. ucl.ac.ukmdpi.com | Systematically modifying the acid or amine component to introduce new interactions and control the crystal packing. |

| Crystal Structure Prediction (CSP) | Computational methods that predict stable crystal packings based on the chemical structure of the components. acs.org | In-silico screening of potential multi-component systems to prioritize experiments and target specific crystal symmetries. |

| Property-Driven Design (QSPR) | Establishing computational models that link molecular descriptors to macroscopic physical and chemical properties. jstar-research.com | Designing complexes with optimized properties (e.g., solubility, stability, mechanical strength) by selecting appropriate molecular building blocks. |

Integration of Artificial Intelligence and Machine Learning in Prediction and Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing materials discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition or simple physical models. acs.orgsigmaaldrich.com For Propanedioic acid--methanamine (1/1) and related systems, AI/ML offers a powerful pathway to accelerate discovery and enable more effective rational design.

Predicting Complex Formation: A primary challenge in crystal engineering is predicting whether two or more components will form a stable co-crystal or salt. acs.org ML models, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF), are being trained on large databases of known successful and unsuccessful crystallization experiments (e.g., the Cambridge Structural Database). mdpi.comacs.org These models use molecular descriptors—computationally derived features of the molecules like size, shape, pKa, and hydrogen bonding capacity—to predict the likelihood of co-crystal formation with high accuracy. acs.orgub.edu.bz This allows for rapid virtual screening of thousands of potential co-formers for propanedioic acid, dramatically narrowing the search space for experimental validation. nih.gov

Predicting Physicochemical Properties: Beyond just predicting formation, ML models can also predict the specific properties of the resulting complex. acs.org By training on datasets that include experimental data on properties like melting point, solubility, and stability, these models can help design new Propanedioic acid--methanamine (1/1) based materials with a desired property profile before they are ever synthesized.

Generative Models for de Novo Design: More advanced AI techniques, such as generative models, can propose entirely new molecular structures for co-formers that are optimized to form a stable complex with propanedioic acid and exhibit specific target properties. This represents a shift from screening existing chemicals to creating novel ones, opening up a vast new chemical space for exploration.

The table below highlights the role of different AI/ML approaches in the future of designing molecular complexes.

| AI/ML Approach | Function | Impact on Propanedioic acid--methanamine (1/1) Research |

| Supervised Learning (e.g., ANN, SVM, RF) | Predicts the outcome (e.g., success/failure) of a crystallization experiment based on molecular descriptors. acs.orgub.edu.bz | Enables rapid virtual screening of co-formers, saving time and resources. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) Models | Correlates molecular features with specific physicochemical properties of the final crystal. jstar-research.com | Facilitates the design of complexes with tailored properties like solubility or thermal stability. |

| Unsupervised Learning | Identifies hidden patterns and clusters in large datasets without pre-labeled outcomes. | Can reveal novel relationships between molecular features and crystallization propensity, leading to new design rules. |

| Generative Models | Proposes new molecular structures optimized for a specific purpose (e.g., binding, desired properties). | Enables the de novo design of novel co-formers for propanedioic acid to create materials with enhanced or entirely new functionalities. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propanedioic acid–methanamine (1/1) derivatives in laboratory settings?

- Methodology : Utilize a two-step approach:

Esterification : React propanedioic acid (malonic acid) with methanol or ethanol under acidic catalysis (e.g., H₂SO₄) to form diesters (e.g., dimethyl malonate) .

Amination : Introduce methanamine via nucleophilic substitution. For example, react malonic ester derivatives with methanamine in anhydrous ethanol under reflux (70–80°C) for 4–6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Critical Note : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation).

Q. Which analytical techniques are most effective for quantifying propanedioic acid–methanamine (1/1) in plant tissue extracts?

- Methodology :

- HPLC : Use a C18 column with 0.065% H₃PO₄ mobile phase (isocratic elution, 0.6 mL/min flow rate). Detect at 210 nm for carboxylic acids and amine groups .

- Titration : Employ acid-base titration for crude quantification (0.1 M NaOH, phenolphthalein indicator) after sample purification via liquid-liquid extraction .

Q. What safety protocols are critical when handling methanamine derivatives during synthesis?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation exposure (methanamine derivatives may release NH₃ under heat) .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory kinetic data on propanedioic acid’s inhibition of succinate dehydrogenase be resolved?

- Methodology :

- Substrate Variation : Perform assays with varying succinate concentrations (0.1–10 mM) to differentiate competitive vs. non-competitive inhibition.

- Lineweaver-Burk Analysis : Plot 1/V vs. 1/[S] to determine inhibition constants (Kᵢ). Compare with malonic acid’s known Kᵢ (~1.5 mM) .

- Control for pH Effects : Buffer reactions at pH 7.4 (mitochondrial matrix pH) to avoid artifacts from carboxylate protonation .

Q. What computational models predict the environmental fate of propanedioic acid derivatives in aquatic systems?

- Methodology :

- EPI Suite : Estimate biodegradation half-life (BIOWIN models), bioaccumulation (BCFBAF), and Henry’s law constants using the EPA’s EPI Suite v4.11 .

- Molecular Dynamics (MD) : Simulate interactions with perfluoroalkyl contaminants (e.g., PFAS) to assess co-solubility effects in Deep Eutectic Solvents (DES) .

Q. How can isotopic labeling elucidate metabolic flux in propanedioic acid–methanamine pathways in plants?

- Methodology :

- ¹³C-Labeling : Feed plants with ¹³C-malonate and track incorporation into TCA cycle intermediates via LC-MS or ¹³C-NMR .

- Stable Isotope Probing (SIP) : Use ¹⁵N-methanamine to trace nitrogen assimilation pathways in plant-microbe systems .

Q. What strategies mitigate interference from structurally similar compounds (e.g., succinic acid) in propanedioic acid assays?

- Methodology :

- Chromatographic Separation : Optimize HPLC gradients to resolve malonic acid (retention time ~5.2 min) from succinic acid (~6.8 min) using a 0.1% H₃PO₄ mobile phase .

- Enzymatic Specificity : Use recombinant succinate dehydrogenase to confirm inhibition is malonate-specific, excluding cross-reactivity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten